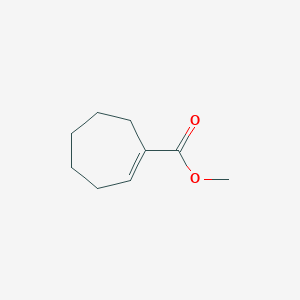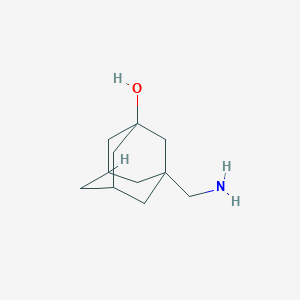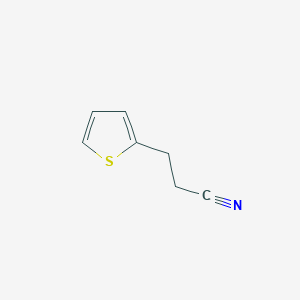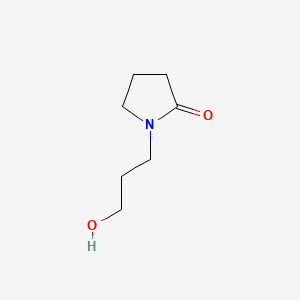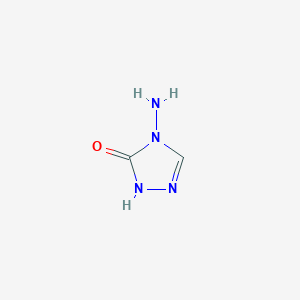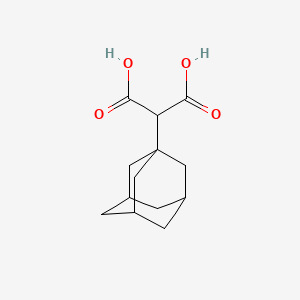
1-Adamantylmalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantylmalonic acid is a compound with the molecular formula C13H18O4 . It is also known by other names such as 2-(1-adamantyl)propanedioic acid and 2-(adamantan-1-yl)propanedioic acid .
Molecular Structure Analysis
The molecular structure of 1-Adamantylmalonic acid consists of a three-dimensional adamantane cage structure attached to a malonic acid group . The InChI string representation of the molecule is InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) .
Physical And Chemical Properties Analysis
1-Adamantylmalonic acid has a molecular weight of 238.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 238.12050905 g/mol . The topological polar surface area is 74.6 Ų . The heavy atom count is 17 .
Applications De Recherche Scientifique
Synthesis of Functional Adamantane Derivatives
Scientific Field
Application Summary
Adamantane derivatives, including 1-Adamantylmalonic acid, are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Methods of Application
The synthesis of unsaturated adamantane derivatives involves the development of novel methods for their preparation and the polymerization reactions . For example, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst. This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .
Results or Outcomes
The high reactivity of these compounds offers extensive opportunities for their utilization . The synthesis of these derivatives has added extensive theoretical and experimental data in this area .
Catalyst Development
Scientific Field
Application Summary
Adamantane derivatives have applications in catalyst development due to their unique structural properties .
Methods of Application
The specific methods of application in catalyst development would depend on the type of catalyst being developed and the specific reaction it is intended to catalyze .
Results or Outcomes
The unique structural properties of adamantane derivatives can enhance the performance of catalysts, although the specific outcomes would depend on the type of catalyst and reaction .
Development of New Materials
Scientific Field
Application Summary
Adamantane derivatives, including 1-Adamantylmalonic acid, have been used in the development of new materials based on natural and synthetic nanodiamonds .
Methods of Application
The specific methods of application in material development would depend on the type of material being developed .
Results or Outcomes
The unique structural properties of adamantane derivatives can enhance the performance of materials, although the specific outcomes would depend on the type of material .
High-Energy Fuels and Oils
Scientific Field
Application Summary
Adamantane derivatives are used as starting materials for the synthesis of thermally stable and high-energy fuels and oils .
Methods of Application
The synthesis of these fuels and oils involves the development of novel methods for their preparation .
Results or Outcomes
Quantum-Chemical Calculations
Scientific Field
Application Summary
Adamantane derivatives, including 1-Adamantylmalonic acid, have been used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
Methods of Application
The specific methods of application in quantum-chemical calculations would depend on the type of calculation being performed .
Results or Outcomes
The unique structural properties of adamantane derivatives can enhance the performance of quantum-chemical calculations, although the specific outcomes would depend on the type of calculation .
Supply of Fine Chemicals
Scientific Field
Application Summary
1-Adamantylmalonic acid is supplied as a fine chemical, which can be used in various chemical reactions .
Methods of Application
The specific methods of application would depend on the type of reaction for which 1-Adamantylmalonic acid is being used .
Results or Outcomes
The outcomes would depend on the specific reactions for which 1-Adamantylmalonic acid is used .
Propriétés
IUPAC Name |
2-(1-adamantyl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDWEIFODWCDAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357448 |
Source


|
| Record name | 1-ADAMANTYLMALONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylmalonic acid | |
CAS RN |
24779-68-8 |
Source


|
| Record name | 1-ADAMANTYLMALONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ADAMANTAN-1-YL-MALONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)


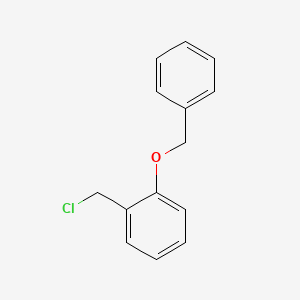
![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)

